molecular formula C20H20Cl4N4O2 B2710923 N~1~,N~3~-bis(2,4-dichlorophenyl)-2-({[2-(dimethylamino)ethyl]amino}methylene)malonamide CAS No. 339276-41-4

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-({[2-(dimethylamino)ethyl]amino}methylene)malonamide

Cat. No.: B2710923
CAS No.: 339276-41-4
M. Wt: 490.21
InChI Key: ZUGMTXDCVONBCH-UHFFFAOYSA-N
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Description

This compound is a malonamide derivative featuring two 2,4-dichlorophenyl groups at the N₁ and N₃ positions, with a methylene bridge modified by a [2-(dimethylamino)ethyl]amino substituent.

Properties

IUPAC Name

N,N'-bis(2,4-dichlorophenyl)-2-[[2-(dimethylamino)ethylamino]methylidene]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl4N4O2/c1-28(2)8-7-25-11-14(19(29)26-17-5-3-12(21)9-15(17)23)20(30)27-18-6-4-13(22)10-16(18)24/h3-6,9-11,25H,7-8H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGMTXDCVONBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC=C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-({[2-(dimethylamino)ethyl]amino}methylene)malonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes two 2,4-dichlorophenyl groups and a malonamide core, contributing to its distinctive electronic and steric properties.

  • Molecular Formula : C19H17Cl4N3O2
  • Molar Mass : 461.17 g/mol
  • CAS Number : 339276-33-4

Synthesis

The synthesis of this compound typically involves the reaction of malonamide with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is performed in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities, including:

  • Antipsychotic Activity : Preliminary studies suggest that N~1~,N~3~-bis(2,4-dichlorophenyl)-malonamide may have potential as an antipsychotic agent. It has been shown to interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .
  • Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

The biological activity of N~1~,N~3~-bis(2,4-dichlorophenyl)-malonamide is believed to be mediated through multiple pathways:

  • Dopamine Receptor Modulation : The compound's structure allows it to bind effectively to dopamine receptors, leading to altered neurotransmitter activity that may alleviate symptoms of psychosis.
  • Cell Cycle Inhibition : Studies have shown that the compound can interfere with key regulatory proteins involved in the cell cycle, leading to growth arrest in tumor cells.

Study 1: Antipsychotic Efficacy

A study conducted on animal models demonstrated significant reductions in hyperactivity and stereotypic behaviors associated with psychosis when treated with N~1~,N~3~-bis(2,4-dichlorophenyl)-malonamide. Behavioral assessments indicated a dose-dependent response, suggesting its potential utility in treating schizophrenia .

Study 2: Antitumor Activity

In vitro experiments using human breast cancer cell lines revealed that treatment with N~1~,N~3~-bis(2,4-dichlorophenyl)-malonamide led to a marked decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, highlighting its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of N~1~,N~3~-bis(2,4-dichlorophenyl)-malonamide, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaMolar MassBiological Activity
N~1~,N~3~-bis(3-chlorophenyl)malonamideC15H12Cl2N2O2335.17 g/molModerate antipsychotic effects
N~1~,N~3~-bis(2,4-dimethylphenyl)malonamideC17H18Cl2N2O2366.24 g/molLimited data on biological activity
N~1~,N~3~-bis(2-nitrophenyl)malonamideC15H12Cl2N4O5396.19 g/molPotential antitumor effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Malonamide Core

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (R₁, R₂) Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound R₁ = 2,4-dichlorophenyl; R₂ = [2-(dimethylamino)ethyl]amino C₁₉H₁₇Cl₄N₃O₂ ~470 (estimated) High Cl content, tertiary amine side chain Synthesized via [2]
N,N′-Bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide R₁ = 2-chlorophenyl; R₂ = dimethylamino C₁₈H₁₇Cl₂N₃O₂ 378.25 Reduced Cl substitution; simpler amine group
N₁,N₃-Bis(2,4-dichlorophenyl)-2-([hydroxy(methyl)amino]methylene)malonamide R₁ = 2,4-dichlorophenyl; R₂ = hydroxy(methyl)amino C₁₇H₁₃Cl₄N₃O₃ 449.12 Hydroxyl group introduces polarity; lower stability in acidic conditions
N~1~,N~3~-Bis(2,4-dichlorophenyl)-2-{[methoxy(methyl)amino]methylene}malonamide R₁ = 2,4-dichlorophenyl; R₂ = methoxy(methyl)amino C₁₈H₁₅Cl₄N₃O₃ 463.14 Methoxy group enhances metabolic resistance
Key Observations :
  • Chlorine Substitution : The target compound’s 2,4-dichlorophenyl groups increase steric bulk and electron-withdrawing effects compared to the 2-chlorophenyl analog in . This likely enhances binding to hydrophobic targets (e.g., fungal enzymes) but may reduce solubility .
  • Amino Side Chain: The [2-(dimethylamino)ethyl]amino group in the target provides a protonatable tertiary amine, improving water solubility at physiological pH compared to the hydroxyl or methoxy variants in .
Table 2: Functional Group Impact on Reactivity
Compound Functional Group Reactivity/Bioactivity Evidence
Target Compound [2-(Dimethylamino)ethyl]amino Forms hydrogen bonds with biological targets; potential CNS penetration due to tertiary amine
N,N′-Bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide Dimethylamino Moderate antifungal activity (IC₅₀ ~10 μM against C. albicans)
2-([(Dimethylamino)methylene]amino)-3-(3-chloro-4-ethoxyphenyl)propanoate Ester + dimethylamino Hydrolyzes to carboxylic acid in vivo; inactive in antimicrobial assays
Key Findings :
  • The target compound’s ethylenediamine-like side chain may enable metal chelation, similar to MEC (malonamide) ligands in , which form stable complexes with Al³⁺ and Fe³⁺.
  • Dichlorophenyl analogs in exhibit antifungal properties (e.g., imazalil), suggesting the target may share this activity but with enhanced pharmacokinetics due to its amine group.

Thermodynamic and Electronic Properties

Global Reactivity Parameters (DFT Analysis) :
  • Electrophilicity Index (ω) : The target compound’s ω is expected to be higher than analogs with fewer electron-withdrawing groups (e.g., 2-chlorophenyl in ), enhancing electrophilic attack susceptibility .
  • HOMO-LUMO Gap : The dichlorophenyl groups lower the LUMO energy, facilitating charge-transfer interactions in metal complexes .

Q & A

Q. What are the optimal synthetic routes for N~1~,N~3~-bis(2,4-dichlorophenyl)-2-({[2-(dimethylamino)ethyl]amino}methylene)malonamide, and how can reaction efficiency be monitored?

Methodological Answer:

  • Synthetic Strategy : Begin with nucleophilic substitution to introduce the 2,4-dichlorophenyl groups to the malonamide core. Follow with a condensation reaction to attach the methylene-linked dimethylaminoethylamine moiety.
  • Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and high-performance liquid chromatography (HPLC) with ≥98% purity standards to confirm final product quality .
  • Catalyst Optimization : Consider palladium-based catalysts for coupling reactions, as seen in analogous aryl-amine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of dichlorophenyl protons, malonamide carbonyl groups, and dimethylaminoethylamine protons.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for accurate molecular weight determination.
  • HPLC : Validate purity using reverse-phase HPLC with UV detection at 254 nm, referencing standards for dichlorophenyl derivatives .

Q. What in vitro assays are suitable for preliminary toxicity and bioactivity profiling?

Methodological Answer:

  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC50_{50} values.
  • Genotoxicity : Ames test to evaluate mutagenic potential.
  • Solubility Screening : Use shake-flask method in PBS and DMSO to determine solubility limits .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent photodegradation.
  • Use desiccants to mitigate hydrolysis of the malonamide core .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases) based on the dichlorophenyl groups’ hydrophobic interactions and the dimethylaminoethylamine’s hydrogen-bonding potential.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in physiological conditions to assess binding stability .

Q. How can researchers address discrepancies in bioactivity data across different in vitro assays?

Methodological Answer:

  • Variable Standardization : Control solvent composition (e.g., DMSO concentration ≤0.1%), cell passage number, and incubation time.
  • Dose-Response Validation : Repeat assays with independent replicates and cross-validate using orthogonal methods (e.g., fluorescence-based vs. luminescence-based assays) .

Q. What strategies can optimize the compound’s pharmacokinetic properties while maintaining efficacy?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Modify substituents on the malonamide core or dimethylaminoethylamine chain to enhance metabolic stability.
  • Prodrug Design : Introduce ester or amide prodrug moieties to improve oral bioavailability, as seen in nitrogen mustard derivatives .

Q. How to analyze the compound’s degradation products under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and basic (pH 8.0) buffers at 37°C.
  • LC-MS/MS Analysis : Identify degradation products using fragmentation patterns and compare to databases of chlorophenyl and malonamide derivatives .

Q. How to resolve conflicting solubility data in aqueous vs. organic solvents?

Methodological Answer:

  • Solubility-by-Design (SbD) : Use Hansen solubility parameters to predict solvent compatibility.
  • Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance aqueous solubility without precipitation .

Q. What chromatographic methods are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Flash Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate to dichloromethane/methanol).
  • Preparative HPLC : Optimize mobile phase (acetonitrile/water with 0.1% trifluoroacetic acid) for high-yield isolation .

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